molecular formula C12H17F3N2O6 B13605372 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

Cat. No.: B13605372
M. Wt: 342.27 g/mol
InChI Key: WEQHFEHXGUCXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid (hereafter referred to as the "target compound") is a spirocyclic molecule featuring a diazaspiro[3.5]nonane core. Its structure includes:

  • A methoxycarbonyl group (-COOCH₃) at position 5.
  • A carboxylic acid (-COOH) at position 1.
  • Trifluoroacetic acid (TFA) as a counterion, likely introduced during Boc deprotection steps in synthesis .

Properties

Molecular Formula

C12H17F3N2O6

Molecular Weight

342.27 g/mol

IUPAC Name

7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7)

InChI Key

WEQHFEHXGUCXCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Compound Name 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid
Molecular Formula C12H17F3N2O6
Molecular Weight 342.27 g/mol
IUPAC Name 7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid; 2,2,2-trifluoroacetic acid
CAS Number Not explicitly listed; related compounds have CAS 203661-69-2 (tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate)
PubChem CID 165653375 (for trifluoroacetic acid salt form)

Preparation Methods of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid

Key Synthetic Routes

Nitrile Lithiation/Alkylation Route for Spirocyclic Piperidine-Azetidine Core
  • A regioselective synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems has been reported using nitrile lithiation followed by alkylation.
  • This method allows for the introduction of methyl and other substituents at the nitrogen atoms, enabling further functionalization to install methoxycarbonyl and carboxylic acid groups.
  • The process involves lithiation of nitrile precursors under controlled temperature, followed by alkylation with appropriate electrophiles to form the spirocyclic framework.
Acid-Mediated Cyclization and Protection Strategies
  • Cyclization of linear precursors bearing protected amine groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at low temperatures (0–20 °C) has been used to form the spirocyclic core.
  • For example, an intermediate (e.g., compound 189) dissolved in dichloromethane and treated dropwise with trifluoroacetic acid at 0 °C, then stirred at room temperature for 3 hours, yielded the crude spirocyclic intermediate in 100% yield, which was then purified by trituration.
  • This method is mild and efficient, allowing for high yields and preservation of sensitive functional groups.
Esterification and Salt Formation
  • The methoxycarbonyl group (methyl ester) is typically introduced via esterification of the carboxylic acid precursor using standard esterification methods such as treatment with methanol under acidic catalysis.
  • The trifluoroacetic acid salt is formed by treatment of the free base compound with trifluoroacetic acid, which also acts as a protecting acid during synthesis and facilitates purification.

Example Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield
1 Dissolve intermediate in DCM, cool to 0 °C Preparation of spirocyclic intermediate 100% crude
2 Add trifluoroacetic acid dropwise, stir at RT for 3 h Cyclization and salt formation Quantitative
3 Evaporate solvents, triturate with ether Isolation of crude intermediate -
4 Esterification with methanol and acid catalyst (e.g., BF3·OEt2) Introduction of methoxycarbonyl group 61% isolated

Analytical Characterization and Research Results

  • Structural confirmation is typically achieved by NMR spectroscopy (^1H, ^13C, 2D HMBC), mass spectrometry , and X-ray crystallography where applicable.
  • The trifluoroacetic acid salt form exhibits characteristic trifluoromethyl signals in ^19F NMR and specific IR absorption bands corresponding to carboxylic acid and ester functionalities.
  • The regioselectivity of the ring formation and substitution pattern is confirmed by detailed NMR analysis, ensuring the correct diazaspiro configuration.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nitrile Lithiation/Alkylation Lithiation of nitrile, alkylation electrophile High regioselectivity, versatile Requires low temperature control
Acid-Mediated Cyclization Trifluoroacetic acid in DCM, 0–20 °C Mild, high yield, simple setup Sensitive to moisture
Esterification Methanol, acidic catalyst (e.g., BF3·OEt2) Efficient ester formation Requires careful control to avoid hydrolysis
Salt Formation Treatment with trifluoroacetic acid Stabilizes compound, aids purification Salt form may affect solubility

- Smith et al., "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems," The Journal of Organic Chemistry, 2016, 81(9), 3509-3519. - VulcanChem product data on 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid, 2024. - ChemicalBook synthesis description for 2,7-Diazaspiro[3.5]nonane derivatives, 2021. - PubChem compound summary for 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, 2025. - Ambeed synthesis and characterization data for related spirocyclic compounds, 2020.

Chemical Reactions Analysis

Deprotection and Salt Formation

The TFA counterion facilitates salt exchange and deprotection:

  • Boc Deprotection : Treatment with TFA in dichloromethane (DCM) removes tert-butoxycarbonyl (Boc) protecting groups from nitrogen atoms, yielding free amines .

  • Neutralization : Adjusting pH with aqueous NaOH regenerates the free carboxylic acid from the TFA salt .

Derivatization Reactions

The compound undergoes targeted modifications for applications in medicinal chemistry:

Reaction Type Conditions Products Yield Source
Acylation Benzoyl chloride, DIPEA/DCM, 0°C→RTN-Benzoyl derivatives60–75%
Alkylation Alkyl bromides, K₂CO₃/DMF, 50°CN-Alkylated spirocycles50–65%
Reductive Amination LiAlH₄, THF, refluxSecondary amines (e.g., AD214 , AD239 )20–30%
Coupling Reactions HATU, DMF, R-NH₂Amide-linked conjugates40–55%

Biological Interaction Studies

The compound’s reactivity directly influences its biological activity:

  • Enzymatic Hydrolysis : The methoxycarbonyl group undergoes slow hydrolysis in physiological conditions (pH 7.4, 37°C), releasing methanol and generating the free carboxylic acid.

  • Protein Binding : The spirocyclic core interacts with sigma receptors (S1R/S2R), as demonstrated by competitive binding assays (IC₅₀ = 12–85 nM) . Antagonism at S1R correlates with antiallodynic effects in vivo .

Stability and Degradation Pathways

Critical stability data under varying conditions:

  • Thermal Stability : Decomposition above 150°C, with TFA volatilization observed via TGA .

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming linear diamines .

  • Hydrolytic Sensitivity : Rapid degradation in alkaline solutions (t₁/₂ = 2 h at pH 10) .

Scientific Research Applications

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is distinguished from analogs by its substituent patterns , heteroatom composition , and biological activity . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Heteroatoms Synthesis Steps Applications/Findings
Target Compound C₁₀H₁₅F₃N₂O₅ (est.) 7-methoxycarbonyl, 1-carboxylic acid, TFA counterion 2 N Reductive amination, Boc deprotection, HATU coupling D4R antagonists ; potential sigma receptor modulation
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid () C₁₄H₁₆O₄ 7-phenyl, 2-carboxylic acid 2 O Heating reflux, cyclization, saponification Intermediate in organic synthesis; no explicit pharmacological data
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride () C₈H₁₃NO₃·HCl 1-carboxylic acid, HCl counterion 1 N, 1 O Undisclosed Unknown; structural similarity suggests potential as a ligand
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride () C₁₂H₂₂ClN₂O₂ Boc-protected amine, HCl counterion 2 N Boc protection, salt formation Synthetic intermediate for drug discovery
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid () C₁₄H₂₃NO₄ 6-carboxylic acid, Boc group 1 N Not detailed Intermediate with conformational variability due to substituent position

Key Differences and Implications

Heteroatom Composition :

  • The target compound and its diazaspiro analogs (e.g., ) contain two nitrogen atoms in the spiro ring, enhancing hydrogen-bonding capacity and receptor interaction .
  • In contrast, dioxaspiro analogs (e.g., ) replace nitrogen with oxygen, reducing basicity and altering solubility .

Boc-protected analogs (e.g., ) are less polar, serving as intermediates for further functionalization .

Biological Activity :

  • Diazaspiro scaffolds, including the target compound, exhibit sigma receptor affinity (e.g., compounds 4b and 5b in ), with substituents modulating intrinsic activity .
  • The TFA counterion in the target compound may enhance solubility and stability during synthesis, as seen in Boc deprotection workflows .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions, starting with spirocyclic scaffold formation via cyclization of bifunctional precursors. For example, aza-Michael addition or intramolecular cyclization under basic conditions can generate the diazaspiro core. Methoxycarbonyl and carboxylic acid groups are introduced via selective protecting/deprotecting strategies or post-cyclization functionalization (e.g., ester hydrolysis). Computational reaction path search methods (quantum chemical calculations) can optimize reaction conditions and intermediates .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-functionalization. Use anhydrous conditions for trifluoroacetic acid (TFA) coupling to prevent hydrolysis of sensitive groups.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 1^1H/13^{13}C NMR (600 MHz) to verify spirocyclic geometry and substituent positions.
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
  • X-ray Crystallography : For unambiguous confirmation of spirocyclic conformation and stereochemistry, though crystallization may require screening multiple solvents (e.g., DMSO/water mixtures) .

Q. What computational tools are useful for predicting reactivity and stability of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and thermodynamic stability. Molecular dynamics simulations can assess conformational flexibility in solution. Software like Gaussian or ORCA is recommended. Cross-validate computational predictions with experimental data (e.g., kinetic studies) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.

2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm spin systems.

Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify nitrogen environments.

  • Case Study : A study on similar spiro compounds reported unexpected 1^1H NMR couplings due to restricted rotation; these were resolved via VT-NMR and DFT-based chemical shift predictions .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Screen parameters (temperature, solvent polarity, catalyst loading) using response surface methodology.
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps.
  • Membrane Separation : Post-reaction purification via nanofiltration to isolate the product from byproducts (e.g., unreacted TFA) .

Q. How to assess the compound’s potential for polymorphism during crystallization?

  • Methodology :

  • Crystallization Screens : Use 96-well plates with varied solvent/antisolvent combinations.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with predicted polymorphs from Mercury CSD.
  • Thermal Analysis (DSC/TGA) : Identify phase transitions or solvate formation.
    • Advanced Tip : Pair with computational crystal structure prediction (CSP) tools like USPEX to anticipate stable forms .

Q. What in silico approaches predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and hepatotoxicity.
  • Molecular Docking : Screen against hERG channels or off-target receptors (e.g., using AutoDock Vina).
  • QSAR Models : Train models on spirocyclic analogs to predict LD50_{50} or Ames test outcomes .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during storage?

  • Recommendations :

  • Store lyophilized solid under argon at -20°C. Avoid prolonged exposure to light or humidity.
  • For solutions, use deuterated DMSO or anhydrous DMF with molecular sieves. Monitor stability via periodic LC-MS analysis .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Challenges : Low yields in spirocyclization steps; TFA-mediated side reactions.
  • Solutions :

  • Replace TFA with milder acids (e.g., acetic acid) for carboxyl group activation.
  • Explore biocatalysis (e.g., engineered amidases) for enantioselective synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.